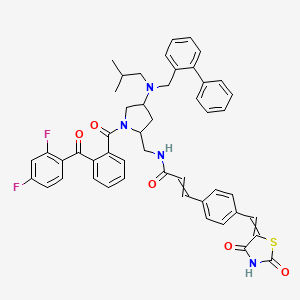

RSC-3388

Description

Properties

IUPAC Name |

N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIPTWMZQPZWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H44F2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693969 | |

| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337307-06-9 | |

| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Mechanistic Elucidation of Rsc 3388 Action

Direct Enzymatic Inhibition of cPLA2α by RSC-3388

This compound has been shown to directly inhibit the enzymatic activity of isolated cPLA2α. This interaction forms the basis of its biological effects.

Biochemical Characterization of this compound-cPLA2α Interaction

Biochemical studies have characterized the interaction between this compound and cPLA2α. This compound is described as a potent and selective inhibitor of cPLA2α. One study reported that this compound inhibited isolated cPLA2α with an IC50 value of 1.8 nM. rsc.org When compared to AACOCF3, another cPLA2α inhibitor, this compound demonstrated significantly higher potency, being about 230-fold more active in the isolated enzyme assay. rsc.org this compound is part of a series of highly active cPLA2α inhibitors featuring a 1,2,4-trisubstituted pyrrolidine (B122466) scaffold and a thiazolidinedione moiety. rsc.org

Data on the inhibitory potency of this compound against isolated cPLA2α:

| Compound | Target Enzyme | IC50 (nM) |

| This compound | cPLA2α | 1.8 |

| AACOCF3 | cPLA2α | ~414 |

Impact of this compound on Arachidonic Acid Release Kinetics

The inhibition of cPLA2α by this compound directly impacts the release of arachidonic acid from cellular membranes. Arachidonic acid is a key substrate for the biosynthesis of various eicosanoids, which are involved in inflammatory responses and other cellular processes. lipidmaps.org this compound has been shown to inhibit arachidonic acid release in human monocytic cells (THP-1) stimulated with A23187, a calcium ionophore used to activate cPLA2α. rsc.org The IC50 for inhibiting arachidonic acid release in this cellular assay was reported as 22 nM. rsc.org This indicates that this compound is also effective in a cellular context, preventing the liberation of arachidonic acid. Compared to AACOCF3, this compound was about 3900-fold more active in inhibiting arachidonic acid release in the cellular assay. rsc.org Another related compound, pyrrophenone, also strongly inhibited arachidonic acid release in A23187-stimulated THP-1 cells with an IC50 value of 24 nM and showed about three-fold more potent inhibition than this compound in human whole blood stimulated with A23187 (IC50: 0.19 µM). rsc.org

Data on the inhibition of arachidonic acid release by this compound:

| Compound | Cell Type (Stimulus) | IC50 (nM) |

| This compound | THP-1 cells (A23187) | 22 |

| AACOCF3 | THP-1 cells (A23187) | ~85800 |

| Pyrrophenone | THP-1 cells (A23187) | 24 |

| Pyrrophenone | Human whole blood (A23187) | 190 |

Downstream Molecular Signaling Modulations Induced by this compound

By inhibiting cPLA2α and thus reducing arachidonic acid availability, this compound modulates downstream signaling pathways, particularly those involving eicosanoid biosynthesis and intracellular kinases.

Regulation of Eicosanoid Biosynthesis Pathways by this compound

Arachidonic acid released by cPLA2α serves as the primary substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. lipidmaps.org Inhibition of cPLA2α by this compound leads to a reduction in the production of these downstream lipid mediators. Studies have shown that this compound reduced the formation of the arachidonic acid metabolite prostaglandin (B15479496) E2 (PGE2) in models of inflammation. rsc.org PGE2 is a prostaglandin involved in various physiological processes, including inflammation. wikipedia.org Similarly, the production of other eicosanoids derived from arachidonic acid, such as leukotriene B4 (LTB4) and thromboxane (B8750289) B2 (TXB2), would also be expected to be reduced due to the decreased availability of the arachidonic acid substrate. nih.govwikipedia.orgwikipedia.org 5-Hydroxyeicosatetraenoic acid (5-HETE) is another eicosanoid metabolite of arachidonic acid. wikipedia.orglipidmaps.org

Crosstalk with Key Intracellular Signaling Cascades

Beyond its direct effect on eicosanoid production, the modulation of lipid mediators by this compound can influence various intracellular signaling cascades. While direct detailed studies on this compound's interaction with specific kinases like ERK, p38 MAPK, or Akt were not extensively available in the provided snippets, the link between cPLA2α activity, arachidonic acid metabolites, and these pathways is established in broader biological contexts. For instance, cPLA2α activation has been linked to the activation of PI3K/Akt signaling. scienceopen.com Eicosanoids themselves can act as signaling molecules. Modulation of these pathways by inhibiting cPLA2α with compounds like this compound can therefore indirectly influence cellular processes regulated by these kinases. Research on other cPLA2 inhibitors suggests potential downstream effects on pathways like Akt and STAT3. nih.gov ERK and p38 MAPK are also significant signaling molecules involved in cellular responses. researchgate.netciteab.com

Preclinical Investigative Paradigms for Rsc 3388

In Vitro Cellular Model Systems Utilizing RSC-3388

In vitro studies have been instrumental in elucidating the direct effects of this compound on various cellular processes, including proliferation, apoptosis, viral replication, immune cell function, and chemosensitization. These models provide controlled environments to assess the compound's impact at a mechanistic level.

This compound has been shown to influence cellular proliferation and induce apoptosis in specific cancer cell lines. Studies in cervical cancer cells (CaLo, SiHa, and CaSki) demonstrated that this compound, at concentrations of 75 nM and 100 nM, significantly inhibited proliferation. At 100 nM, this compound also significantly induced apoptosis in these cell lines nih.gov. The maximal concentration of this compound used in this study was 100 nM, which was shown to specifically inhibit cPLA2α activity without off-target effects nih.gov.

| Cell Line | This compound Concentration (nM) | Effect on Proliferation | Effect on Apoptosis |

| CaLo | 75, 100 | Inhibited | Induced (at 100 nM) |

| SiHa | 75, 100 | Inhibited | Induced (at 100 nM) |

| CaSki | 75, 100 | Inhibited | Induced (at 100 nM) |

Research suggests a role for GIVA cPLA2, the target of this compound, in the replication of various +RNA virus families. Inhibition of GIVA cPLA2 activity by this compound has demonstrated profound effects on viral RNA and protein accumulation in human coronavirus 229E-infected Huh-7 cells researchgate.net. This indicates that cPLA2α may represent a candidate target for broad-spectrum antiviral drug development researchgate.net.

This compound has been investigated for its effects on immune cell function, particularly in the context of inflammation. It has been shown to halt Streptococcus pneumonia-induced polymorphonuclear cells transepithelial migration in vitro researchgate.net. This highlights the importance of cPLA2α in eliciting pulmonary inflammation during pneumococcal infection researchgate.net. Additionally, studies have indicated that GIVA cPLA2 has a direct role in CD40 upregulation, a feature of the pro-inflammatory M1-phenotype, suggesting that GIVA cPLA2 may serve as a pivotal amplifier of the inflammatory response researchgate.net.

This compound has been explored for its ability to enhance the sensitivity of cancer cells to chemotherapeutic agents. This compound has been shown to sensitize aggressive breast cancer to doxorubicin (B1662922) through suppressing ERK and mTOR kinases researchgate.net. In cervical cancer cells, this compound significantly enhanced the effects of paclitaxel (B517696) and cisplatin (B142131) in inhibiting proliferation and inducing apoptosis nih.gov. Combination studies utilized this compound at 100 nM alongside paclitaxel at 10 nM and cisplatin at 100 nM nih.gov.

| Cell Line | Chemotherapeutic Agent | This compound (100 nM) Effect in Combination |

| CaLo | Paclitaxel, Cisplatin | Enhanced proliferation inhibition, enhanced apoptosis induction nih.gov |

| SiHa | Paclitaxel, Cisplatin | Enhanced proliferation inhibition, enhanced apoptosis induction nih.gov |

| CaSki | Paclitaxel, Cisplatin | Enhanced proliferation inhibition, enhanced apoptosis induction nih.gov |

| Breast Cancer | Doxorubicin | Sensitization through suppressing ERK and mTOR kinases researchgate.net |

In Vivo Studies Employing this compound in Experimental Disease Models

In vivo studies have evaluated the efficacy of this compound in more complex biological systems, specifically in experimental models of inflammatory diseases.

This compound has demonstrated significant anti-inflammatory activity in mouse models. Topical application of this compound showed significant inhibitory activity against 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced ear swelling and eicosanoid production in mice nih.gov. In a TNCB-induced mouse model, this compound clearly reduced the levels of interleukin-1beta, macrophage inflammatory protein-1alpha (MIP-1alpha), and MIP-1beta nih.gov. Furthermore, this compound ointment significantly alleviated atopic dermatitis-like skin lesions induced by repeated application of mite antigen nih.gov. Increased expression of cPLA2α was observed in the skin lesions of mite-antigen-induced dermatitis, supporting the role of cPLA2α in the development of skin inflammation and the potential of this compound for treating inflammatory skin disorders nih.gov.

| In Vivo Model | Key Finding |

| TNCB-induced ear inflammation (mice) | Significant inhibition of ear swelling and eicosanoid production nih.gov |

| TNCB-induced inflammation (mice) | Reduced levels of IL-1beta, MIP-1alpha, and MIP-1beta nih.gov |

| Mite antigen-induced dermatitis (mice) | Significantly alleviated atopic dermatitis-like skin lesions nih.gov |

This compound Influence on Pathogen-Induced Biological Events

Preclinical investigations have explored the effects of this compound on biological processes triggered by pathogens. Inhibition of cPLA2α activity by this compound has demonstrated effects on viral replication and accumulation of viral components. Studies involving human coronavirus 229E-infected Huh-7 cells indicated that this compound had profound effects on the accumulation of viral RNA and protein uni.lu.

Furthermore, the influence of this compound on responses to bacterial components has been examined in cellular models. In human M1 and M2 macrophages stimulated with Escherichia coli (E. coli), this compound was found to affect the biosynthesis of lipid mediators nih.gov. Specifically, pre-incubation with 10 µM this compound for 15 minutes before stimulation with E. coli for 180 minutes resulted in alterations in the levels of various lipid mediators and free fatty acids nih.gov.

The effects of this compound (10 µM) on lipid mediator biosynthesis in E. coli-stimulated human macrophages are summarized in the table below:

| Lipid Mediator / Fatty Acid | Effect of this compound (vs. Vehicle Control) | Statistical Significance (in M1) | Statistical Significance (in M2) |

| LTB4 | Inhibited formation | P = 0.0105 | P = 0.0764 |

| PGE2 | Inhibited formation | P = 0.0161 | P = 0.8617 |

| 15-HETE | No significant inhibition | P = 0.4427 | P = 0.0590 |

| RvD5 | No significant inhibition | Not applicable | P = 0.0377 |

| Free AA | Reduced levels | P = 0.0102 | P = 0.0047 |

| Free EPA | Reduced levels | P = 0.0165 | P = 0.0507 |

| Free DHA | No significant reduction | P = 0.3332 | P = 0.9974 |

*Data derived from human M1 and M2 macrophages stimulated with E. coli after pre-incubation with 10 µM this compound nih.gov.

These findings suggest that this compound can modulate the inflammatory lipid mediator profile in response to bacterial stimulation, consistent with its role as a cPLA2α inhibitor which affects the release of arachidonic acid and other fatty acids nih.gov.

Investigation of this compound in Dermatological Inflammation Models

This compound has been investigated topically in mouse models of skin inflammation to assess its potential in dermatological conditions. Two key models used were the 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced ear inflammation model and the mite antigen-induced dermatitis model in mice nih.govwikipedia.orgnih.govwikidata.orgnih.gov.

In the TNCB-induced ear inflammation model, topical application of this compound as an acetone (B3395972) solution significantly inhibited ear swelling nih.govwikidata.org. Repeated challenge with TNCB for 21 days induced a notable increase in ear thickness wikidata.org. This compound applied twice daily from day 7 to 20 significantly inhibited ear swelling from day 9 to 21 wikidata.org. The inhibition rates observed on day 21 varied with the concentration of this compound applied wikidata.org.

The inhibitory effect of topical this compound on ear swelling in the TNCB-induced mouse model is shown below:

| This compound Concentration (in acetone) | Inhibition Rate of Ear Swelling (on day 21) | Statistical Significance |

| 0.3% | 28% | p < 0.01 |

| 1% | 46% | p < 0.01 |

| 3% | 60% | p < 0.01 |

*Data derived from the TNCB-induced ear inflammation model in mice wikidata.org.

Histological examination of the inflamed ears revealed that this compound inhibited epidermal and dermal thickness and inflammatory cell infiltration nih.govwikidata.org. Furthermore, this compound treatment reduced the formation of prostaglandin (B15479496) E2 (PGE2) in the inflamed tissue nih.govwikidata.org. Comprehensive expression analysis and subsequent experiments demonstrated that this compound also clearly reduced the levels of the inflammatory cytokine interleukin-1β (IL-1β) and the chemokines macrophage inflammatory protein-1α (MIP-1α) and MIP-1β in the TNCB-induced mouse model nih.govwikipedia.org.

In the mite antigen-induced dermatitis model, which serves as a model for atopic dermatitis, topical application of this compound ointment significantly alleviated the atopic dermatitis-like skin lesions nih.govwikipedia.orgwikidata.orgwikipedia.org. Increased expression of cPLA2α was observed in the skin lesions of mice with mite antigen-induced dermatitis, suggesting the involvement of this enzyme in the pathology nih.govwikipedia.orgwikidata.orgwikipedia.org. A 3% ointment formulation of this compound applied twice daily was found to be equipotent to a 0.1% ointment of the calcineurin antagonist tacrolimus (B1663567) applied once daily in both the TNCB-induced ear inflammation and the mite antigen-induced dermatitis models nih.gov. These results collectively indicate that cPLA2α is involved in the development of skin inflammation in mice and suggest that this compound may be useful for the treatment of inflammatory skin disorders nih.govwikipedia.orgwikidata.orgwikipedia.org.

Structure Activity Relationship Sar and Derivative Chemistry of Rsc 3388

Structural Determinants Governing RSC-3388's cPLA2α Inhibitory Profile

The inhibitory profile of this compound and related pyrrolidine (B122466) compounds is dictated by specific structural features that facilitate high-affinity binding to the cPLA2α active site. Structure-activity relationship (SAR) studies have elucidated several key determinants responsible for their potent inhibitory action. nih.govnih.gov

The core structure of these inhibitors consists of a central pyrrolidine ring with critical substitutions at the 1 and 2 positions. A pivotal feature is the presence of a 2-benzoylbenzoyl group attached to the nitrogen at the 1-position of the pyrrolidine ring. At the 2-position, a side chain terminating in a thiazolidinedione group has been identified as a potent pharmacophore.

Key structural insights from SAR studies on this class of inhibitors include:

The Pyrrolidine Scaffold: The pyrrolidine ring serves as a crucial scaffold, orienting the key functional groups in the correct conformation for binding to the enzyme.

1-Position Substituent: The 2-benzoylbenzoyl group at this position is a critical component for high potency.

2-Position Side Chain: The length and composition of the alkyl chain connecting the pyrrolidine ring to the terminal acidic group influence activity.

Terminal Acidic Group: The thiazolidinedione moiety at the end of the 2-position side chain is a key contributor to the inhibitory capacity.

The table below summarizes the inhibitory concentrations (IC50) for representative pyrrolidine-based inhibitors, highlighting the importance of these structural elements.

| Compound | 1-Position Group | 2-Position Side Chain Moiety | cPLA2α IC50 (nM) |

| Pyrrolidine Core | 2-benzoylbenzoyl | Thiazolidinedione | Potent Inhibition |

| Pyrrophenone | 2-benzoylbenzoyl | 4-triphenylmethylthio | 4.2 nih.gov |

| This compound | 2-benzoylbenzoyl | Thiazolidinedione derivative | 1.8 researchgate.net |

This table is interactive. You can sort and filter the data.

Design and Development of this compound Analogs for Enhanced Specificity or Potency

The rational design of analogs based on the pyrrolidine scaffold of this compound has been a primary strategy to improve pharmacological properties such as potency, selectivity, and stability. nih.gov A significant challenge with many early pyrrolidine inhibitors was their non-crystalline nature, which posed difficulties for production, stability, and handling for medicinal use.

A key development in this area was the synthesis of Pyrrophenone , a potent and, crucially, crystallizable analog. nih.gov This compound was developed through systematic structural modifications of the initial pyrrolidine leads. Pyrrophenone maintains the essential 2-benzoylbenzoyl group at the 1-position but features a distinct 4-triphenylmethylthio substituent. researchgate.net This modification resulted in a highly potent inhibitor with an IC50 value of 4.2 nM against the isolated cPLA2α enzyme. nih.gov

The development of Pyrrophenone demonstrates a successful application of SAR principles to overcome pharmaceutical challenges. By modifying the parent structure, researchers were able to create an analog with comparable high potency while gaining the significant advantage of crystallinity. Further research has focused on modifying various parts of the scaffold to explore their effects on both cPLA2α and fatty acid amide hydrolase (FAAH), aiming for dual inhibitors with improved physicochemical properties. rsc.org

The table below compares the key features of this compound and its notable analog, Pyrrophenone.

| Feature | This compound | Pyrrophenone |

| Core Structure | Pyrrolidine | Pyrrolidine |

| Key Substituent | Thiazolidinedione derivative | 4-triphenylmethylthio |

| cPLA2α IC50 | 1.8 nM researchgate.net | 4.2 nM nih.gov |

| Physical Form | Not specified as crystalline | Crystalline |

This table is interactive. You can sort and filter the data.

Synthetic Methodologies for this compound and Related Pyrrolidine-Based Inhibitors

The synthesis of this compound and other pyrrolidine-based cPLA2α inhibitors involves multi-step chemical processes designed to construct the chiral pyrrolidine core and append the necessary functional groups. nih.gov The complexity of these molecules requires precise control over stereochemistry to achieve the desired biological activity.

General synthetic strategies for pyrrolidine-containing compounds often rely on established organic chemistry reactions. Common methods include: mdpi.com

Reductive Amination: This involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by reduction to form the pyrrolidine ring.

Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to yield the pyrrolidine structure.

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions, for instance using glycine-based precursors, provide a powerful and efficient method for constructing the pyrrolidine framework with high atom economy. mdpi.com

The synthesis of specific inhibitors like Pyrrophenone has been detailed in the scientific literature. nih.gov The process typically begins with a chiral starting material to establish the correct stereocenter on the pyrrolidine ring. Subsequent steps involve the N-acylation to introduce the 2-benzoylbenzoyl group and the attachment of the complex side chain at the 2-position through various coupling reactions. The final steps often involve deprotection and purification to yield the target inhibitor. These synthetic routes are designed to be robust and scalable for the potential production of these compounds as pharmaceutical agents.

Advanced Research Applications and Future Perspectives for Rsc 3388

RSC-3388 as a Chemical Tool for Pathway Delineation in Lipidomics

This compound serves as a powerful chemical probe for elucidating the intricate pathways of lipid signaling, particularly those governed by cPLA2α. Its utility stems from its high potency, which allows researchers to effectively silence the enzymatic activity of cPLA2α and observe the downstream consequences on the lipidome. This compound is part of a series of inhibitors developed by Shionogi, featuring a 1,2,4-trisubstituted pyrrolidine (B122466) scaffold. rsc.orgnih.gov It demonstrates potent inhibition of isolated cPLA2α and the subsequent release of arachidonic acid in cellular models. rsc.org

The compound's efficacy has been quantified in various assays, showcasing its superiority over other inhibitors. For instance, in an isolated enzyme assay, this compound was found to be approximately 230-fold more active than the compound AACOCF3. rsc.org This high degree of potency makes it a reliable tool for investigating the specific contributions of cPLA2α to lipid mediator production.

By using this compound, researchers can precisely map the flow of fatty acids through eicosanoid synthesis pathways. Studies have shown that pharmacological inhibition of cPLA2α with this compound effectively blocks the formation of prostaglandins and leukotrienes in various cell types and tissues. karger.comresearchgate.net This allows for a detailed understanding of how cPLA2α-dependent lipid signaling contributes to cellular responses under specific stimuli, such as inflammation or infection. nih.govdb-thueringen.de Its application in lipidomics studies helps to identify specific lipid markers whose metabolic pathways could be targeted for therapeutic intervention. mdpi-res.com

Contributions of this compound to Mechanistic Insights in Pathophysiology

The application of this compound has been instrumental in uncovering the mechanistic roles of cPLA2α in a range of pathologies, from inflammatory diseases to cancer.

In the context of inflammatory skin disorders, studies using this compound in mouse models have demonstrated the direct involvement of cPLA2α. rsc.org Topical application of the inhibitor significantly suppressed ear swelling and the production of eicosanoids in a 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced inflammation model. rsc.orgkarger.com Mechanistically, this compound was shown to reduce the expression and protein levels of the inflammatory cytokine interleukin-1β, as well as macrophage inflammatory protein-1α (MIP-1α) and MIP-1β. rsc.orgkarger.com This research indicates that cPLA2α is a key upstream regulator of these inflammatory mediators in the skin. karger.com

In infectious diseases, this compound has been used to probe the role of cPLA2α during bacterial infections. Research has shown that it can block the transepithelial migration of polymorphonuclear cells induced by Streptococcus pneumoniae in vitro. nih.govresearchgate.netnih.gov This finding suggests that cPLA2α is crucial for orchestrating the pulmonary inflammation characteristic of pneumococcal infections. nih.govnih.gov

Furthermore, this compound has provided significant insights into cancer pathophysiology. Studies have revealed that inhibiting cPLA2α with this compound can sensitize aggressive breast cancer cells to the chemotherapeutic agent doxorubicin (B1662922). nih.govresearchgate.netnih.gov The mechanism involves the suppression of the extracellular signal-regulated kinases (ERKs) and mammalian target of rapamycin (mTOR) kinase pathways, suggesting that cPLA2α inhibition could be a strategy to overcome chemoresistance. nih.govnih.gov In glioblastoma, cPLA2α is a key enzyme in the formation of lipid droplets, which can sequester lipophilic drugs like curcumin, reducing their effectiveness. researchgate.netresearchgate.net The use of this compound (referred to as pyrrolidine-2) to inhibit lipid droplet formation was shown to enhance the chemotherapeutic effect of curcumin, highlighting a novel mechanism to combat drug resistance in brain tumors. researchgate.netresearchgate.net

| Pathophysiological Context | Key Mechanistic Finding | Reference |

|---|---|---|

| Skin Inflammation | Reduces expression of IL-1β, MIP-1α, and MIP-1β | karger.com |

| Pneumococcal Infection | Blocks transepithelial migration of polymorphonuclear cells | nih.govnih.gov |

| Breast Cancer Chemoresistance | Sensitizes cells to doxorubicin via suppression of ERK and mTOR kinases | nih.govresearchgate.netnih.gov |

| Glioblastoma Chemoresistance | Inhibits lipid droplet formation, enhancing curcumin efficacy | researchgate.netresearchgate.net |

Conceptual Frameworks for Next-Generation cPLA2α Inhibitors Inspired by this compound

The development of this compound and its parent series of pyrrolidine-based inhibitors has provided a foundational framework for the design of new cPLA2α inhibitors. rsc.orgresearchgate.net The high potency and selectivity of this structural class, characterized by a 1,2,4-trisubstituted pyrrolidine scaffold, have established a benchmark for subsequent drug discovery efforts. nih.gov

The success of the pyrrolidine scaffold has spurred the exploration of other chemical structures to achieve similar or improved inhibitory profiles. The field has seen the emergence of various distinct inhibitor classes, each aiming to address the challenges of developing clinically viable drugs. These include:

Indole-based inhibitors: Compounds like ecopladib and giripladib were developed and advanced to clinical trials, representing a different structural approach to cPLA2α inhibition. researchgate.netnih.gov

Thiazolyl ketones: A newer generation of inhibitors, such as AVX420, has been synthesized and characterized, showing high potency and selectivity with potential applications in cancer therapy. nih.gov

2-Oxoamides: This class of compounds has also been developed and studied for its in vitro and in vivo activities against cPLA2α. researchgate.netnih.gov

The evolution from the pyrrolidine-based structures of this compound and pyrrophenone to these diverse scaffolds reflects a conceptual shift in inhibitor design. While this compound demonstrated excellent potency, the broader pharmaceutical goal is to optimize drug-like properties. The ongoing development of new inhibitor classes is inspired by the need to create compounds with varied physicochemical characteristics, potentially leading to better therapeutic profiles for different diseases and routes of administration.

Unexplored Research Frontiers for this compound and its cPLA2α Modulatory Paradigm

While this compound has illuminated many aspects of cPLA2α function, several research frontiers remain largely unexplored.

One promising area is the role of cPLA2α in viral diseases. Evidence suggests that cPLA2α activity is critically involved in the replication of various +RNA viruses, and its inhibition by this compound has been shown to have profound effects on viral RNA and protein accumulation for the human coronavirus 229E. nih.gov A systematic investigation of this compound's efficacy against a broader spectrum of viruses could open new avenues for developing host-directed antiviral therapies.

Another frontier lies in neuroinflammation and neurodegenerative diseases. cPLA2α has been associated with conditions like Alzheimer's and Parkinson's disease, but the precise mechanistic role remains to be fully elucidated. mdpi.com this compound could be a valuable tool to dissect the contribution of cPLA2α-mediated lipid signaling to neuronal injury and disease progression in relevant preclinical models.

The role of cPLA2α in modulating the tumor microenvironment is also an area ripe for investigation. Current research has focused on chemo-sensitization, but the enzyme's influence on tumor-associated immune cells, angiogenesis, and metastasis is not well understood. nih.gov Exploring how this compound alters the complex interplay between cancer cells and their surrounding stroma could reveal new therapeutic strategies.

Finally, the connection between lipid droplet dynamics and chemoresistance, highlighted by studies using this compound in glioblastoma, warrants broader investigation. researchgate.netresearchgate.net Future research could explore the potential of using this compound or similar cPLA2α inhibitors to overcome resistance to a wider array of lipophilic anticancer drugs in various types of cancer.

Q & A

Q. What are the primary biochemical targets and mechanisms of action of RSC-3388?

this compound is a dual inhibitor targeting 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes critical in the arachidonic acid cascade. Its pyrrolidine derivative structure enables competitive inhibition, reducing pro-inflammatory mediators like leukotrienes and prostaglandins. Experimental validation includes measuring 3H-labeled arachidonic acid release inhibition at 10 µM concentrations in cell-based assays .

Q. How should researchers determine appropriate experimental concentrations for this compound in vitro?

Concentration selection depends on target enzyme kinetics and cell viability. Evidence from prior studies suggests 10 µM as effective for 5-LOX/mPGES-1 inhibition without cytotoxicity in LLC-MK2 cell lines. Dose-response curves (0.1–50 µM) are recommended to establish IC50 values and validate specificity .

Q. What methodologies are recommended for structural characterization of this compound?

Use NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm its stereochemistry (2S,4R configuration) and functional groups. Reference its IUPAC name: N[[2S,4R)-4-[([1,1’-biphenyl]-2-ylmethyl)(2-methylpropyl)amino]-1-[2-(2,4-difluorobenzoyl)benzoyl]-2-pyrrolidinyl]methyl]-3-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-2-propenamide for synthetic reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

Discrepancies may arise from variations in cell types (e.g., primary vs. immortalized lines) or assay conditions (e.g., calcium ionophore stimulation). Apply meta-analysis frameworks to compare datasets, ensuring standardization of protocols (e.g., DMSO controls, incubation times). Cross-validate findings using orthogonal methods like ELISA for prostaglandin quantification .

Q. What strategies are effective for integrating multi-omics data to study this compound’s systemic effects?

Combine transcriptomics (RNA-seq of inflammatory markers), lipidomics (eicosanoid profiling), and proteomics (enzyme activity assays) to map its impact on arachidonic acid pathways. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify off-target effects or compensatory mechanisms .

Q. How should in vivo studies be designed to validate this compound’s anti-inflammatory activity?

Prioritize murine models of acute inflammation (e.g., zymosan-induced peritonitis) with pharmacokinetic profiling (plasma half-life, tissue distribution). Include dose-ranging (1–20 mg/kg) and comparator arms (e.g., zileuton for 5-LOX). Measure biomarkers like LTB4 and PGE2 in serum and tissues .

Q. What statistical approaches address variability in high-throughput screening data for this compound derivatives?

Apply robust regression models to account for batch effects and outliers. Use false discovery rate (FDR) correction for multiplex assays. Replicate experiments across independent labs to confirm hit reproducibility .

Q. How can researchers investigate this compound’s synergistic effects with other anti-inflammatory agents?

Design combination studies using checkerboard assays or Chou-Talalay synergy indices. Test with NSAIDs (e.g., celecoxib) or glucocorticoids, monitoring additive vs. antagonistic effects on COX/LOX pathways. Transcriptomic analysis can reveal synergistic gene regulation patterns .

Methodological Best Practices

What frameworks ensure rigor in formulating research questions about this compound?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: "Does this compound (Intervention) reduce PGE2 levels (Outcome) in macrophage models (Population) compared to MK-886 (Comparison)?" .

Q. How to ensure reproducibility in this compound studies?

Document all experimental parameters: solvent purity (e.g., DMSO <0.1% endotoxin), cell passage numbers, and instrument calibration. Share raw data and analysis scripts via repositories like Zenodo. Follow ARRIVE guidelines for in vivo reporting .

Q. What are the ethical considerations in translational research involving this compound?

Address potential off-target effects in preclinical models before human trials. Ensure compliance with animal welfare standards (e.g., NIH Guide) and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.